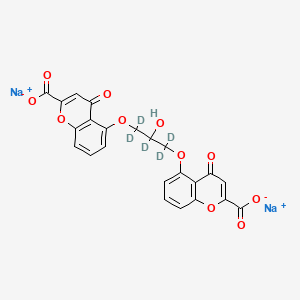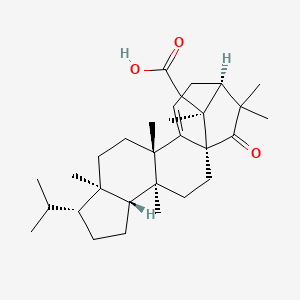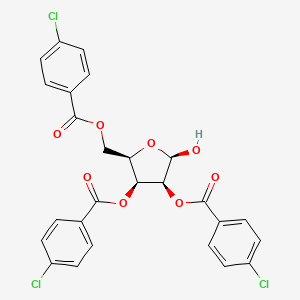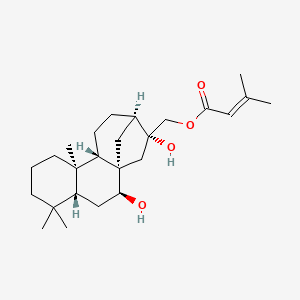
Cromolyn-d5 Disodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cromolyn-d5 Disodium Salt is a deuterated form of Cromolyn Sodium, a chromone complex known for its ability to block mast cell degranulation. This compound is primarily used in scientific research to study allergic reactions and inflammatory processes. The molecular formula of this compound is C23H9D5O11•2Na, and it has a molecular weight of 517.36 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cromolyn-d5 Disodium Salt involves the deuteration of Cromolyn Sodium. This process typically includes the introduction of deuterium atoms into the chromone structure. The reaction conditions often require a deuterium source, such as deuterated solvents or deuterium gas, and a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-pressure reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .
化学反应分析
Types of Reactions
Cromolyn-d5 Disodium Salt can undergo various chemical reactions, including:
Oxidation: The chromone structure can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the chromone structure into dihydrochromones.
Substitution: The aromatic ring in the chromone structure can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydrochromones.
Substitution: Various substituted chromones depending on the electrophile used.
科学研究应用
Cromolyn-d5 Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: Employed in studies of mast cell stabilization and allergic reactions.
Medicine: Investigated for its potential therapeutic effects in treating asthma and other allergic conditions.
作用机制
Cromolyn-d5 Disodium Salt exerts its effects by stabilizing mast cells, preventing them from releasing histamine and other inflammatory mediators. This action is achieved through the inhibition of calcium influx into the mast cells, which is necessary for degranulation. The compound targets specific ion channels and signaling pathways involved in the allergic response .
相似化合物的比较
Similar Compounds
Cromolyn Sodium: The non-deuterated form of Cromolyn-d5 Disodium Salt.
Nedocromil Sodium: Another mast cell stabilizer with a similar mechanism of action.
Ketotifen: An antihistamine with mast cell stabilizing properties.
Uniqueness
This compound is unique due to its deuterated structure, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances its stability and allows for more precise measurements in mass spectrometry and NMR spectroscopy. This makes it a valuable tool in both research and industrial settings .
属性
分子式 |
C₂₃H₉D₅Na₂O₁₁ |
|---|---|
分子量 |
517.36 |
同义词 |
Cromolyn-d5 Sodium; Sodium Cromoglycate-d5; 5,5’-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis[4-oxo-4H-1-benzopyran-2-carboxylic Acid]-d5 Disodium Salt; DSCG-d5; FPL-670-d5; Alloptrex-d5; Allergocrom-d5; Nalcrom-d5; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Potassium;2-[3-[5-[(2-methoxysulfonothioylacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[3-(trioxido-lambda4-sulfanyl)propyl]indole-5-sulfonate](/img/structure/B1151713.png)
